2-Cyclopropylthiazole-4-carboxamide
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Overview
Description
2-Cyclopropylthiazole-4-carboxamide is a heterocyclic compound featuring a thiazole ring substituted with a cyclopropyl group at the 2-position and a carboxamide group at the 4-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylthiazole-4-carboxamide typically involves the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylthiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-Cyclopropylthiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-Cyclopropylthiazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or interfere with cellular pathways, leading to its biological effects. For example, it could inhibit succinate dehydrogenase, affecting cellular respiration .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds also exhibit diverse biological activities, such as antibacterial and antifungal properties.
Thiazole derivatives: Other thiazole derivatives include sulfathiazole and ritonavir, known for their antimicrobial and antiviral activities.
Uniqueness
2-Cyclopropylthiazole-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C7H8N2OS |
---|---|
Molecular Weight |
168.22 g/mol |
IUPAC Name |
2-cyclopropyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C7H8N2OS/c8-6(10)5-3-11-7(9-5)4-1-2-4/h3-4H,1-2H2,(H2,8,10) |
InChI Key |
YQWZQUCPVLQKMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CS2)C(=O)N |
Origin of Product |
United States |
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